molecular formula C21H24N4O2S B5018721 1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea

1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea

Cat. No.: B5018721
M. Wt: 396.5 g/mol
InChI Key: FAMXEIVPGFNKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound, which includes a thiadiazole ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction conditions often involve the use of absolute ethanol and triethylamine as a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activities.

Mechanism of Action

The mechanism of action of 1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[5-[(2-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-4-15(3)17-7-5-6-8-18(17)27-13-19-24-25-21(28-19)23-20(26)22-16-11-9-14(2)10-12-16/h5-12,15H,4,13H2,1-3H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMXEIVPGFNKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.